D-Leucine-1-13C

Content Navigation

Resolve D-amino acid pathway tracing without L-enantiomer interference. D-Leucine-1-13C is a stable isotope-labeled standard with 99 atom% 13C at the carboxyl position. Key advantages: • Stereospecific tracking of D-leucine in peptidoglycan synthesis, DAO activity (13CO2 release), and inter-kingdom communication. • Unambiguous quantitation via LC-MS, avoiding cross-reactivity with L-leucine pathways. • Direct kinetic assays for DAO inhibitors and enzyme kinetics. Reliable supply with batch-specific isotopic enrichment certificates.

CAS Number

Product Name

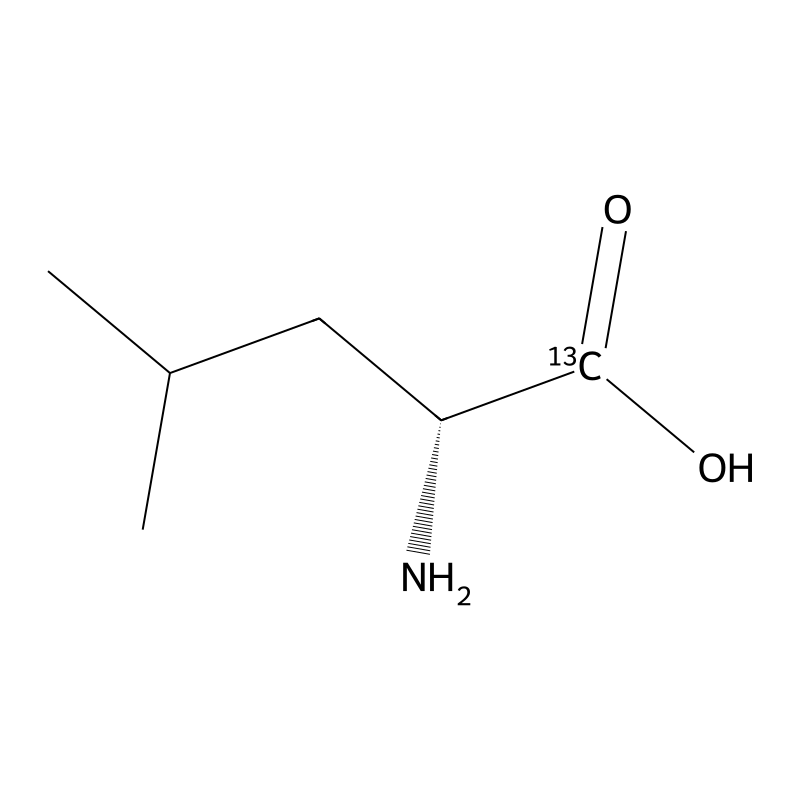

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

D-Leucine-1-13C is a stable isotope-labeled form of the non-proteinogenic D-amino acid, Leucine. Its primary value lies in its function as a tracer for metabolic pathways unique to D-amino acids, which are particularly significant in microbiology for processes like peptidoglycan cell wall synthesis and remodeling. Unlike its abundant L-enantiomer, D-leucine is not incorporated into proteins via standard ribosomal pathways, making D-Leucine-1-13C a specific tool for investigating non-ribosomal peptide synthesis, D-amino acid oxidase activity, and the roles of D-amino acids in inter-kingdom communication between hosts and microbes.

Research Fit

References

- [1] Cava, F., Lam, H., de Pedro, M. A., & Waldor, M. K. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(5), 817–831.

- [2] Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in immunology, 9, 2365.

Substituting D-Leucine-1-13C with a close analog introduces critical experimental errors. Using the L-Leucine-1-13C enantiomer will trace the entirely separate and more common L-amino acid metabolic pathways, such as protein synthesis via the mTOR pathway, failing to capture D-amino acid-specific events. Replacing it with unlabeled D-Leucine renders the compound untraceable by mass spectrometry or 13C-NMR, making quantitative flux analysis or its use as an internal standard impossible. Furthermore, using D-Leucine labeled at a different carbon position (e.g., D-Leucine-13C6) would complicate or prevent the specific analysis of decarboxylation reactions, where only the loss of the 1-13C label as 13CO2 provides clear, unambiguous data on the carboxyl group's metabolic fate.

Substitution Risk

References

- [1] Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in immunology, 9, 2365.

- [2] Cheng, K. N., Dworzak, F., Ford, G. C., Rennie, M. J., & Halliday, D. (1985). Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C,15N]-leucine and the forearm model. European journal of clinical investigation, 15(6), 349–354.

- [4] Yang, Y., et al. (2009). [End product enrichment changes of tracer leucine under the status of infusion and analysis on 13CO2 production rate]. Wei sheng yan jiu = Journal of hygiene research, 38(3), 282–285.

Stereospecificity: D- vs. L-Amino Acid Tracing

The fundamental reason to procure D-Leucine-1-13C is to trace metabolic pathways that specifically utilize D-amino acids, which are structurally and functionally distinct from L-amino acid pathways. For example, bacteria utilize D-amino acids to regulate peptidoglycan synthesis and remodeling, a process not involving L-leucine. In contrast, L-Leucine-1-13C is used to quantify canonical protein synthesis and breakdown, with measured forearm muscle protein synthesis rates of 127 +/- 11 nmol (100 ml)-1 min-1 and breakdown rates of 87 +/- 10 nmol (100 ml)-1 min-1 in the fed state. Using the L-isomer would completely miss the D-isomer-specific pathways.

| Evidence Dimension | Metabolic Pathway Traced |

| Target Compound Data | Traces D-amino acid specific pathways (e.g., bacterial cell wall regulation, D-amino acid oxidase activity). |

| Comparator Or Baseline | L-Leucine-1-13C: Traces L-amino acid pathways (e.g., protein synthesis and breakdown). |

| Quantified Difference | Qualitatively different metabolic networks; one traces non-ribosomal D-amino acid fate, the other traces ribosomal L-amino acid incorporation. |

| Conditions | In vivo metabolic studies in bacteria or eukaryotes. |

Procuring the D-isomer is non-negotiable for accurately studying bacterial physiology or non-canonical D-amino acid metabolism in any organism.

MS Internal Standard for Accurate Quantitation

In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are essential for correcting analytical variability. D-Leucine-1-13C serves as an ideal SIL-IS for the quantification of endogenous D-Leucine. Its +1 Da mass shift allows it to be distinguished from the unlabeled analyte while co-eluting perfectly, providing the most effective compensation for matrix effects. Using unlabeled D-Leucine as a standard is not viable, as it is chromatographically and spectrometrically indistinguishable from the endogenous compound, making accurate quantification impossible.

| Evidence Dimension | Analyte/Standard Distinguishability (m/z) |

| Target Compound Data | Distinct mass signal from endogenous D-Leucine, enabling clear separation and quantification. |

| Comparator Or Baseline | Unlabeled D-Leucine: Identical mass signal to endogenous D-Leucine, preventing its use as a quantifiable internal standard. |

| Quantified Difference | +1 Da mass difference. |

| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) based quantification. |

For accurate quantification of D-Leucine in biological samples, procuring the 13C-labeled version is a prerequisite for the gold-standard internal standard methodology.

Tracing Decarboxylation via 1-13C Label

The specific placement of the 13C label at the C1 carboxyl position is critical for studying enzymatic reactions involving this group, such as decarboxylation. When D-Leucine-1-13C is metabolized via oxidative decarboxylation, the label is lost as 13CO2, which can be measured in respired air to quantify the rate of catabolism. A study using L-[1-13C]leucine demonstrated that the rate of 13CO2 production is a direct and sensitive measure of leucine oxidation. Using a uniformly labeled D-Leucine-13C6 would result in multiple labeled fragments, confounding the analysis and preventing the straightforward, quantitative assessment of the decarboxylation flux.

| Evidence Dimension | Metabolic Readout Specificity |

| Target Compound Data | Produces a single labeled catabolic end-product (13CO2), directly quantifying decarboxylation rate. |

| Comparator Or Baseline | Uniformly labeled D-Leucine-13C6: Produces multiple labeled fragments (e.g., in acetyl-CoA and acetoacetate), complicating direct flux measurement of a single reaction. |

| Quantified Difference | Singular vs. multiple labeled products, providing unambiguous vs. convoluted data for decarboxylation. |

| Conditions | Whole-body or cellular metabolic flux studies measuring CO2 production. |

To specifically and cleanly quantify the rate of leucine decarboxylation, the 1-13C labeled form is the required procurement choice over other labeling patterns.

Bacterial Cell Wall D-Amino Acid Incorporation

This compound is the right choice for investigating the dynamics of bacterial cell wall synthesis and remodeling, particularly in stationary phase or under stress conditions where D-amino acids regulate peptidoglycan metabolism. Its stereospecificity ensures that only D-amino acid pathways are tracked.

Biofluid D-Leucine Quantification

As a stable isotope-labeled internal standard, D-Leucine-1-13C is essential for developing robust LC-MS methods to quantify endogenous D-Leucine. This is critical for studying conditions where D-amino acid levels may be altered, such as in certain neurological or renal disorders.

Host-Pathogen D-Amino Acid Signaling

Given that D-amino acids like D-Leucine can modulate host immune responses, this tracer can be used to study the production, release, and uptake of D-Leucine at host-microbe interfaces, such as the gut or airway mucosa, to elucidate its role in colonization and defense.

D-Amino Acid Oxidase Activity Characterization

The 1-13C label allows for a direct and continuous assay of DAO activity by measuring the rate of 13CO2 release. This provides a clear, quantitative method to screen for DAO inhibitors or study the enzyme's kinetics with a specific substrate.

Application Fit Matrix

References

- [1] Cava, F., Lam, H., de Pedro, M. A., & Waldor, M. K. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(5), 817–831.

- [2] Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in immunology, 9, 2365.

XLogP3

Sequence

Wikipedia

Explore Compound Types